Cas no 142363-59-5 (3-fluoroquinolin-8-ol)
3-fluoroquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoroquinolin-8-ol
- AS-41451
- DB-228626
- AKOS025146531
- CHEMBL3633897
- DTXSID70857280
- AMY26159
- SCHEMBL18229801
- 3-fluoro-8-quinolinol
- 142363-59-5
- MFCD18414585
- CS-0446093
- A850650
- SB67932
-
- MDL: MFCD18414585
- Inchi: 1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
- InChI Key: YPZUUMHSIYTYEF-UHFFFAOYSA-N
- SMILES: FC1=CN=C2C(=CC=CC2=C1)O
Computed Properties
- Exact Mass: 163.043341977g/mol
- Monoisotopic Mass: 163.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1Ų
3-fluoroquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437945-10mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437945-50mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B437945-100mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Alichem | A189000204-1g |
3-Fluoro-8-hydroxyquinoline |
142363-59-5 | 98% | 1g |
673.03 USD | 2021-05-31 | |
| Alichem | A189000204-5g |
3-Fluoro-8-hydroxyquinoline |
142363-59-5 | 98% | 5g |
1,842.61 USD | 2021-05-31 | |
| Chemenu | CM144409-1g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 95% | 1g |
$529 | 2021-08-05 | |
| Chemenu | CM144409-5g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 95% | 5g |
$1505 | 2021-08-05 | |
| abcr | AB447530-250 mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 250MG |
€501.30 | 2022-06-10 | ||
| abcr | AB447530-1 g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 1g |
€1,185.00 | 2022-06-10 | ||
| Chemenu | CM144409-250mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 95% | 250mg |
$230 | 2023-02-18 |
3-fluoroquinolin-8-ol Suppliers
3-fluoroquinolin-8-ol Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-fluoroquinolin-8-ol
3-Fluoroquinolin-8-ol: A Comprehensive Overview
3-fluoroquinolin-8-ol (CAS No. 142363-59-5) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline skeleton with a hydroxyl group at the 8-position and a fluorine atom at the 3-position, exhibits a range of interesting chemical and biological properties. Recent advancements in synthetic methodologies and computational modeling have further elucidated its potential applications, making it a subject of intense research interest.
The synthesis of 3-fluoroquinolin-8-ol has been a focal point for chemists due to the challenges posed by its complex structure. Traditional methods often involve multi-step reactions, including Friedlander annulation and subsequent functionalization. However, recent studies have explored more efficient routes, such as microwave-assisted synthesis and catalytic asymmetric approaches. These innovations not only enhance the yield but also improve the purity of the compound, which is crucial for its application in drug discovery and material synthesis.
One of the most promising areas of research involving 3-fluoroquinolin-8-ol is its role in drug development. The compound's quinoline backbone is known for its ability to interact with various biological targets, including enzymes and receptors. For instance, recent studies have demonstrated that 3-fluoroquinolin-8-ol exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer therapies. Additionally, its hydroxyl group at the 8-position facilitates further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
In the realm of materials science, 3-fluoroquinolin-8-ol has shown potential as a building block for advanced materials such as organic semiconductors and coordination polymers. Its ability to form stable coordination bonds with metal ions has led to the development of novel materials with applications in sensing, catalysis, and energy storage. For example, researchers have reported the use of 3-fluoroquinolin-8-ol in constructing metalloporphyrins with exceptional photovoltaic properties.
The chemical stability and reactivity of 3-fluoroquinolin-8-ol are also subjects of ongoing investigation. Studies have shown that the compound undergoes various transformations under specific reaction conditions, such as oxidation, reduction, and cyclization. These reactions not only expand the scope of its applications but also provide insights into the fundamental principles of organic chemistry.
From an environmental perspective, understanding the degradation pathways of 3-fluoroquinolin-8-ol is essential for assessing its ecological impact. Recent research has focused on biodegradation studies under simulated environmental conditions, revealing that the compound can undergo microbial transformation under certain conditions. This knowledge is critical for ensuring sustainable practices in its production and application.
In conclusion, 3-fluoroquinolin-8-ol (CAS No. 142363-59-5) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic techniques and functionalization strategies, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new facets of this compound's properties and potential uses, 3-fluoroquinolin-8 ol is poised to play an increasingly significant role in shaping future innovations.
142363-59-5 (3-fluoroquinolin-8-ol) Related Products
- 387-97-3(5-fluoroquinolin-8-ol)
- 260054-97-5(3,6-Difluoro-8-quinolinol)
- 209353-22-0(8-fluoroquinolin-6-ol)
- 426842-85-5(3-fluoro-6-methoxy-quinoline)
- 135838-04-9(6-fluoroquinolin-8-ol)
- 35048-10-3(7-Fluoroquinolin-8-ol)
- 816420-20-9(4-Acridinol, 5,6,7,8-tetrafluoro-)
- 288384-55-4(3-fluoroquinolin-7-ol)
- 808755-53-5(3-fluoroquinolin-6-ol)
- 1261729-67-2(3-Fluoroquinolin-5-OL)